molecular formula C10H4BrN3O3 B12617251 3-Quinolinecarbonitrile, 8-bromo-1,4-dihydro-6-nitro-4-oxo- CAS No. 1142189-52-3

3-Quinolinecarbonitrile, 8-bromo-1,4-dihydro-6-nitro-4-oxo-

Cat. No.: B12617251
CAS No.: 1142189-52-3
M. Wt: 294.06 g/mol
InChI Key: AFHVRRROITYCQS-UHFFFAOYSA-N
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Description

3-Quinolinecarbonitrile, 8-bromo-1,4-dihydro-6-nitro-4-oxo- is a chemical compound with significant interest in various scientific fields. It is characterized by its quinoline core, which is a heterocyclic aromatic organic compound. The presence of bromine, nitro, and cyano groups in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarbonitrile, 8-bromo-1,4-dihydro-6-nitro-4-oxo- typically involves multi-step organic reactions. One common method includes the bromination of quinoline derivatives followed by nitration and subsequent cyano group introduction. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarbonitrile, 8-bromo-1,4-dihydro-6-nitro-4-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the nitro group to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine-substituted quinoline compounds.

Scientific Research Applications

3-Quinolinecarbonitrile, 8-bromo-1,4-dihydro-6-nitro-4-oxo- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 8-bromo-1,4-dihydro-6-nitro-4-oxo- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The bromine and cyano groups also contribute to its reactivity and binding affinity with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Quinolinecarbonitrile, 1,4-dihydro-8-Methyl-4-oxo-
  • 3-Quinolinecarbonitrile, 1,4-dihydro-8-(Methylthio)-6-nitro-4-oxo-
  • 6-Bromo-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

Uniqueness

3-Quinolinecarbonitrile, 8-bromo-1,4-dihydro-6-nitro-4-oxo- is unique due to the combination of its functional groups, which provide a distinct reactivity profile. The presence of both bromine and nitro groups allows for diverse chemical modifications, making it a valuable compound for various applications.

Biological Activity

3-Quinolinecarbonitrile, 8-bromo-1,4-dihydro-6-nitro-4-oxo-, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Structural Characteristics

The compound is characterized by a quinoline structure with a bromine atom at the 8-position and a nitro group at the 6-position. Its molecular formula is C10H4BrN3O3C_{10}H_4BrN_3O_3 with a molecular weight of approximately 292.07 g/mol. The presence of these functional groups is crucial for its biological activity, particularly in relation to enzyme inhibition and interaction with cellular targets.

Research indicates that 3-quinolinecarbonitrile derivatives exhibit various mechanisms of action:

  • Enzyme Inhibition : Initial studies suggest that this compound may inhibit enzymes involved in bacterial metabolism and cancer cell proliferation. The nitro group can undergo bioreduction, leading to reactive intermediates that interact with cellular components, potentially causing cytotoxic effects.
  • DNA Intercalation : The quinoline ring system has the ability to intercalate with DNA, disrupting replication and transcription processes. This mechanism may contribute to its anticancer properties .
  • Interaction with Receptors : The compound may also interact with specific receptors in biological pathways, influencing various cellular functions and signaling pathways.

Antimicrobial Activity

Studies have shown that derivatives of 3-quinolinecarbonitrile possess antimicrobial properties. For example, research highlights its effectiveness against various bacterial strains, indicating potential as a lead compound for antibiotic development.

CompoundActivityReference
3-QuinolinecarbonitrileAntibacterial against E. coli
Derivative AAntifungal activity
Derivative BInhibitory effect on cancer cell lines

Anticancer Activity

The anticancer potential of 3-quinolinecarbonitrile has been explored in several studies:

  • In vitro Studies : Various cell lines have been treated with this compound, showing significant inhibition of cell growth and induction of apoptosis in cancer cells.
  • Mechanistic Insights : The mechanism involves the generation of reactive oxygen species (ROS) and disruption of mitochondrial function leading to cell death .

Comparative Analysis

To understand the unique properties of 3-quinolinecarbonitrile, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-QuinolinecarbonitrileNitro group at position 6, Bromine at position 8Enhanced efficacy due to dual functional groups
8-BromoquinolineBromine at position 8Lacks carbonitrile group; lower reactivity
5-NitroquinolineNitro group at position 5Different substitution pattern affects biological activity

This comparison highlights how the specific arrangement of functional groups in 3-quinolinecarbonitrile enhances its therapeutic potential compared to its analogs.

Case Studies

  • Case Study on Antimicrobial Activity : A study demonstrated that the compound exhibits significant antibacterial effects against multi-drug resistant strains of bacteria. The results suggested that modifications to the bromine and nitro groups could enhance efficacy further.
  • Case Study on Anticancer Properties : In a clinical setting, derivatives were tested against various cancer cell lines, revealing IC50 values indicative of potent anticancer activity. Further research focused on optimizing these compounds for better bioavailability and reduced toxicity.

Properties

CAS No.

1142189-52-3

Molecular Formula

C10H4BrN3O3

Molecular Weight

294.06 g/mol

IUPAC Name

8-bromo-6-nitro-4-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C10H4BrN3O3/c11-8-2-6(14(16)17)1-7-9(8)13-4-5(3-12)10(7)15/h1-2,4H,(H,13,15)

InChI Key

AFHVRRROITYCQS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=CN2)C#N)Br)[N+](=O)[O-]

Origin of Product

United States

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